![molecular formula C15H13BrN2OS B5762455 3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide CAS No. 6391-70-4](/img/structure/B5762455.png)
3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
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Overview
Description
3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of carbonothioylamides, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have several other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potent anticancer activity. It can be used as a lead compound for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One of the areas of interest is the development of more potent and selective analogs of this compound with improved pharmacokinetic properties. Another area of research is the investigation of the molecular mechanism of action of this compound in cancer cells. Additionally, the potential applications of this compound in the treatment of other diseases such as arthritis and neurodegenerative disorders can also be explored.
In conclusion, 3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a promising compound with potential applications in the field of medicinal chemistry. Its potent anticancer activity, anti-inflammatory, antioxidant, and antifungal properties make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action and to develop more potent analogs with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-bromo-benzoyl chloride with N-(4-methylphenyl)thiourea in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final compound. The purity and yield of the compound can be improved by recrystallization.
Scientific Research Applications
3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to possess anti-inflammatory, antioxidant, and antifungal properties.
properties
IUPAC Name |
3-bromo-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-5-7-13(8-6-10)17-15(20)18-14(19)11-3-2-4-12(16)9-11/h2-9H,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJOVQOCBPGJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980972 |
Source
|
Record name | 3-Bromo-N-[(4-methylphenyl)carbamothioyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(4-methylphenyl)carbamothioyl]benzamide | |
CAS RN |
6391-70-4 |
Source
|
Record name | 3-Bromo-N-[(4-methylphenyl)carbamothioyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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